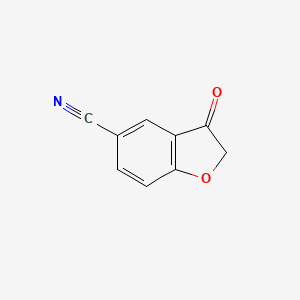

3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

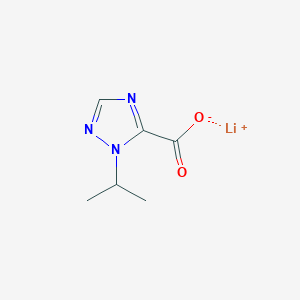

3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BFCN and has a molecular formula of C11H7NO2. BFCN is a versatile compound that can be synthesized using various methods and has shown promising results in scientific research.

Applications De Recherche Scientifique

Spectroscopic Characterization and Biological Potentials

The molecular structure and spectroscopic characteristics of similar compounds, such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, have been studied using DFT and TD-DFT/PCM calculations. These studies include analyses of FT-IR, NMR, UV–Vis absorption, and fluorescence emission spectra. Such analyses are crucial for understanding the electronic interactions and potential biological applications of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Photorearrangement Studies

Research on related molecules, like 2-oxoindeno[1,7-bc]furan-6-carbonitrile, reveals that irradiation in protic solvents induces a 1,3-carbalkoxy shift. This phenomenon has been supported by X-ray analyses and indicates the potential for photochemical applications of these compounds (Pfoertner, Englert, Daly, & Schoenholzer, 1993).

Facile Synthesis Techniques

A base-catalyzed ring transformation method has been developed to synthesize similar compounds, like 2-oxo-4-sec-amino-2,3,5,6-tetrahydrobenzo[f]isoquinoline-1-carbonitriles. This approach offers an efficient pathway for the synthesis of these types of molecules, which could be applicable to 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile (Pratap, Raghunandan, Maulik, & Ram, 2007).

Application in Synthesis of Furan Derivatives

Research shows that γ-Hydroxyalk-2-ynenitriles react with 3-hydroxybenzoic acid to yield furan derivatives. This finding is significant for the synthesis of furan-3(2H)-one derivatives with pharmacophore functions, which might relate to the utility of this compound (Shemyakina et al., 2014).

Inhibitory Properties and Electrochemical Studies

Compounds like quinolone-3-carbonitrile derivatives have been investigated for their anti-corrosive properties. Such studies involve electrochemical techniques and quantum chemical calculations, which might be applicable to understanding the properties of this compound (Wazzan, 2017).

Propriétés

IUPAC Name |

3-oxo-1-benzofuran-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c10-4-6-1-2-9-7(3-6)8(11)5-12-9/h1-3H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZPUJQGNXXSME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-dimethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2589845.png)

![Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2589856.png)

![Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate](/img/structure/B2589857.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2589860.png)